molecular formula C19H24N2O2 B15467491 N'-(2-tert-Butoxyethyl)-N,N-diphenylurea CAS No. 54075-39-7

N'-(2-tert-Butoxyethyl)-N,N-diphenylurea

Cat. No.: B15467491
CAS No.: 54075-39-7
M. Wt: 312.4 g/mol
InChI Key: AKOOVKMTTFOPHB-UHFFFAOYSA-N
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Description

N'-(2-tert-Butoxyethyl)-N,N-diphenylurea is a urea derivative featuring a diphenylurea backbone modified with a tert-butoxyethyl substituent. This compound belongs to a class of N,N-diphenylurea derivatives widely investigated for their structural versatility and biological activity, particularly as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme in cancer therapy . The tert-butoxyethyl group introduces steric bulk and enhanced lipophilicity, which may influence solubility, metabolic stability, and binding interactions with biological targets.

Properties

CAS No.

54075-39-7

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1,1-diphenylurea

InChI

InChI=1S/C19H24N2O2/c1-19(2,3)23-15-14-20-18(22)21(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3,(H,20,22)

InChI Key

AKOOVKMTTFOPHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCNC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N-Diphenylurea derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent groups. Below is a systematic comparison:

Structural and Physicochemical Properties

Compound Name Key Functional Groups Molecular Formula Molecular Weight Key Properties
N'-(2-tert-Butoxyethyl)-N,N-diphenylurea Diphenylurea, tert-butoxyethyl C₁₉H₂₄N₂O₂ 312.41 g/mol Enhanced lipophilicity due to bulky tert-butyl group; potential for improved metabolic stability
1,3-Diphenylurea (Carbanilide) Diphenylurea C₁₃H₁₂N₂O 212.25 g/mol Simple structure; lower lipophilicity; used in polymer stabilization
3-Methyl-1,1-diphenylurea (Akardite II) Methyl group on urea nitrogen C₁₄H₁₄N₂O 226.28 g/mol Increased steric hindrance; used as a stabilizer in explosives
N,N'-Dimethyl-N,N'-diphenylurea (Centralite II) Methyl groups on both urea nitrogens C₁₅H₁₆N₂O 240.30 g/mol Symmetrical methylation; applications in propellant stabilizers
Compound 3g (from ) N,N-Diphenylurea + 1,2,3-triazole linker C₂₄H₂₃N₅O 393.48 g/mol IC₅₀ = 1.73 µM for IDO1 inhibition; triazole enhances hydrogen bonding

Crystallographic and Intermolecular Interactions

  • Crystal engineering studies reveal that substituents like perfluorophenyl groups (e.g., in ) induce phenyl–perfluorophenyl stacking, altering molecular packing and hydrogen-bonding networks .

Key Research Findings

Substituent Impact on Bioactivity : The addition of hydrogen-bonding motifs (e.g., triazole in Compound 3g) significantly enhances IDO1 inhibition, whereas alkyl groups (methyl, tert-butoxyethyl) may optimize pharmacokinetics .

Stability and Solubility : Bulky substituents like tert-butoxyethyl improve metabolic stability but may reduce crystallinity, aiding formulation .

Structural Versatility : N,N-Diphenylurea derivatives serve as modular scaffolds for diverse applications, from therapeutics to materials science .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(2-tert-Butoxyethyl)-N,N-diphenylurea, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of N,N-diphenylurea with tert-butoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Catalytic methods, including phase-transfer catalysts, can enhance efficiency by reducing side reactions like hydrolysis of the tert-butoxy group. Characterization via FT-IR, ¹H/¹³C NMR, and X-ray crystallography is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies urea carbonyl stretches (~1640–1680 cm⁻¹) and tert-butoxy C-O vibrations (~1100 cm⁻¹) .
  • NMR : ¹H NMR distinguishes aryl protons (δ 6.8–7.5 ppm) and tert-butoxyethyl methyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms urea carbonyl (δ 155–160 ppm) .
  • X-ray crystallography : Resolves steric effects from the bulky tert-butoxyethyl group and phenyl ring conformations .

Q. How does the tert-butoxyethyl substituent impact solubility and purification challenges?

  • Methodological Answer : The hydrophobic tert-butoxy group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO, DMF) for reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is recommended to separate byproducts .

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